K7C7Xkk3P3
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Overview
Description
The compound K7C7Xkk3P3 LR132 or (+)-3,4-dichloro-N-[(1R,2S)-2-(1-pyrrolidinyl)cyclohexyl]benzeneethanamine , is a selective sigma receptor antagonist. It has a reported binding affinity of Ki = 2 ± 0.1 nM for the sigma-1 receptor and more than 350 times selectivity over the sigma-2 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of K7C7Xkk3P3 involves the reaction of 3,4-dichlorobenzeneethanamine with (1R,2S)-2-(1-pyrrolidinyl)cyclohexylamine . The reaction typically occurs under controlled conditions to ensure the correct stereochemistry is achieved. The process involves:
Reacting: the starting materials in a suitable solvent, such as or .
Heating: the mixture to a temperature range of .
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling up: the reaction in large reactors.
Optimizing: reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
K7C7Xkk3P3: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or .
Reduction: Reduction reactions can be carried out using or .
Substitution: The compound can undergo substitution reactions with halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine gas in the presence of a catalyst
Major Products
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of halogenated derivatives
Scientific Research Applications
K7C7Xkk3P3: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on sigma receptors and its potential role in modulating cellular functions.
Medicine: Investigated for its potential therapeutic effects in treating conditions like and .
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes .
Mechanism of Action
K7C7Xkk3P3: exerts its effects by selectively binding to sigma-1 receptors. This binding modulates the activity of these receptors, which are involved in various cellular processes, including:
Neurotransmitter release: Influences the release of neurotransmitters like and .
Cell signaling: Affects intracellular signaling pathways, leading to changes in cellular functions.
Neuroprotection: Provides protective effects against neurotoxic insults, potentially beneficial in treating neurodegenerative diseases
Comparison with Similar Compounds
K7C7Xkk3P3: is unique due to its high selectivity for sigma-1 receptors. Similar compounds include:
BD1008: Another sigma receptor antagonist with different binding affinities.
BD1031: A compound with similar structural features but varying selectivity and potency.
Haloperidol: A well-known antipsychotic with sigma receptor activity but less selectivity compared to This compound .
Properties
CAS No. |
135211-15-3 |
---|---|
Molecular Formula |
C18H26Cl2N2 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
(1S,2R)-N-[2-(3,4-dichlorophenyl)ethyl]-2-pyrrolidin-1-ylcyclohexan-1-amine |
InChI |
InChI=1S/C18H26Cl2N2/c19-15-8-7-14(13-16(15)20)9-10-21-17-5-1-2-6-18(17)22-11-3-4-12-22/h7-8,13,17-18,21H,1-6,9-12H2/t17-,18+/m0/s1 |
InChI Key |
NREHOBGKKWFKES-ZWKOTPCHSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)NCCC2=CC(=C(C=C2)Cl)Cl)N3CCCC3 |
Canonical SMILES |
C1CCC(C(C1)NCCC2=CC(=C(C=C2)Cl)Cl)N3CCCC3 |
Origin of Product |
United States |
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